Ohchinolide B
Description
Ohchinolide B (CAS 71902-49-3) is a limonoid triterpenoid isolated primarily from Melia azedarach and related species. Structurally, it belongs to the ohchinolide class of limonoids, characterized by a tetranortriterpenoid skeleton with a fused furanolactone ring system . Its molecular formula is C₃₁H₃₈O₉ (molecular weight: 578.63 g/mol), and it exhibits a melting point of 211–212°C and an optical rotation of [α] = -46.5° (c = 1, CHCl₃) . This compound was first isolated and structurally elucidated by Ochi et al. (1979) from Melia azedarach var. japonica . It is recognized for its insecticidal properties, particularly against lepidopteran pests like Spodoptera eridania .
Properties
CAS No. |
71902-49-3 |
|---|---|
Molecular Formula |
C35H44O10 |
Molecular Weight |
624.7 g/mol |
IUPAC Name |
[(1R,2R,6S,11R,12S,13R,16R,17R,19S,20R)-17,19-diacetyloxy-8-(furan-3-yl)-1,9,11,16-tetramethyl-4-oxo-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C35H44O10/c1-9-17(2)32(39)45-31-29-30-33(6,16-41-29)25(42-19(4)36)14-26(43-20(5)37)34(30,7)24-13-27(38)44-23-12-22(21-10-11-40-15-21)18(3)28(23)35(24,31)8/h9-11,15,22-26,29-31H,12-14,16H2,1-8H3/b17-9+/t22?,23-,24+,25+,26-,29+,30-,31+,33+,34-,35+/m0/s1 |
InChI Key |
CSXRQWINVNDPIA-RMFXMXFGSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]2[C@H]3[C@](CO2)([C@@H](C[C@@H]([C@@]3([C@@H]4[C@@]1(C5=C(C(C[C@@H]5OC(=O)C4)C6=COC=C6)C)C)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(=O)C4)C6=COC=C6)C)C)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Ohchinolide B is typically isolated from natural sources, specifically the fruit of Melia azedarach. The isolation process involves extraction with organic solvents followed by chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Ohchinolide B undergoes various chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide. These reactions typically result in the formation of more oxidized derivatives.
Reduction: Reagents such as lithium aluminum hydride can reduce this compound to less oxidized forms.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying limonoid structures and their reactivity.
Biology: Exhibits insecticidal properties, making it a candidate for natural pest control agents.
Industry: Potential use in developing natural insecticides and anti-cancer agents.
Mechanism of Action
The mechanism of action of Ohchinolide B involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer progression . By suppressing this pathway, this compound can exert anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
Key Observations :
- This compound and Nimbolinin B both derive from Melia azedarach but differ in side-chain modifications (Nimbolinin B has additional acetyl groups) .
- Azadiradione, a simpler limonoid from Azadirachta indica, lacks the furanolactone ring present in this compound .
- Nimbin and Salannin, also from neem, exhibit higher molecular weights due to additional ester groups .
Bioactivity Comparison
Insecticidal Activity
Key Findings :
- This compound demonstrates field efficacy against S. eridania, though specific MIC values are less documented compared to laboratory-tested analogs like Nimbolinin B .
- Toosendanin, a commercial insecticide, outperforms this compound in antifeedant activity, highlighting structural optimization needs .
Environmental Behavior
| Compound | Soil Persistence | Mobility in Soil | Reference |
|---|---|---|---|
| This compound | Low to moderate | Moderate | |
| Azadiradione | Low to moderate | High | |
| 3-Desacetyl-salannin | Moderate | Low | |
| Nimbin | Moderate | Low |
Key Insights :
- This compound exhibits comparable soil persistence to Azadiradione but lower mobility, reducing groundwater contamination risks .
- Nimbin’s low mobility aligns with its higher lipophilicity, contrasting with this compound’s balanced profile .
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